molecular formula C15H18BNO3 B8187574 6-Formyl-1H-indole-2-boronic acid pinacol ester

6-Formyl-1H-indole-2-boronic acid pinacol ester

Cat. No.: B8187574
M. Wt: 271.12 g/mol
InChI Key: ZTXCJRPRHIHCPB-UHFFFAOYSA-N
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Description

6-Formyl-1H-indole-2-boronic acid pinacol ester ( 2379561-02-9) is a multifunctional indole-based building block of significant interest in medicinal chemistry and organic synthesis. It has a molecular formula of C 15 H 18 BNO 3 and a molecular weight of 271.12 g/mol [ citation:1 ][ citation:4 ]. This compound is prized for its dual functionality. The boronic ester pinacol group makes it a crucial reactant in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction [ citation:2 ]. This reaction is a cornerstone of modern organic synthesis for the efficient formation of carbon-carbon bonds, allowing researchers to conjugate the indole scaffold with a wide variety of aryl and heteroaryl halides [ citation:5 ]. The mechanism involves oxidative addition, ligand substitution, transmetalation, and reductive elimination, with the boronic ester undergoing transmetalation to a palladium catalyst [ citation:5 ]. Simultaneously, the formyl group at the 6-position offers a versatile handle for further synthetic elaboration via nucleophilic addition or condensation reactions, such as the formation of imines or reductive amination [ citation:5 ]. Indolylboronic acids, in general, are stable, non-toxic, and easily available intermediates, making them preferred reagents for the modification of indole structures [ citation:5 ]. Boronic acid-containing compounds have gained immense relevance in drug discovery, evidenced by FDA-approved therapeutics like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam [ citation:2 ]. The unique physicochemical properties of the boronic acid group, which can act as a Lewis acid and form reversible complexes with biological nucleophiles, can improve the pharmacokinetic profile and selectivity of bioactive molecules [ citation:2 ]. Consequently, this reagent is an invaluable tool for researchers synthesizing novel indole derivatives for probing biological pathways or developing potential therapeutic agents for conditions such as cancer, viral infections, and inflammatory diseases [ citation:2 ][ citation:5 ]. Please note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-18)7-12(11)17-13/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXCJRPRHIHCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borylation of Indole at C2

For substrates where 6-formylindole is inaccessible, an alternative strategy involves borylating indole at C2 first, followed by late-stage formylation at C6.

Step 1: C-H Borylation of Indole
Indole undergoes iridium-catalyzed borylation using B₂pin₂ under conditions identical to Section 1.1, yielding indole-2-boronic acid pinacol ester.

Step 2: Directed Formylation at C6
Introducing the formyl group at C6 post-borylation presents challenges due to the electron-deficient nature of the boronic ester. Two approaches are viable:

  • Vilsmeier-Haack Reaction : Treatment with POCl₃ and DMF at 0–5°C, though this typically targets C3. To redirect formylation to C6, a transient protecting group (e.g., silyl ether) may be employed at C3.

  • Directed Ortho-Metalation (DoM) : Using a lithium amide base (e.g., LDA) and a formylating agent (e.g., DMF), the boronic ester acts as a directing group, enabling regioselective formylation at C6.

Challenges :

  • The boronic ester may hydrolyze under acidic Vilsmeier conditions, necessitating careful control of reaction pH and temperature.

  • DoM requires strict anhydrous conditions to prevent boronate decomposition.

Transition-Metal-Free Borylation Strategies

Light-Mediated Borylation

Recent advances in photoredox catalysis enable metal-free borylation of haloindoles. For example, 6-formyl-2-iodoindole reacts with B₂pin₂ under blue LED irradiation in the presence of a Cu(I) photocatalyst, yielding the target boronic ester.

Conditions :

  • Substrate: 6-Formyl-2-iodoindole (1 equiv), B₂pin₂ (1.3 equiv), [Cu(DPEphos)(DMEGqu)]PF₆ (2.5 mol%), DIPEA (1.2 equiv), MeCN/H₂O (4:1), 12 hours under blue LED.

  • Yield: Comparable Cu-mediated reactions achieve ~70% yield, though formyl-group compatibility remains untested.

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYield*AdvantagesLimitations
Ir-Catalyzed C-H Borylation[Ir(cod)OMe]₂THF, 80°C, 18 h53–94%Direct, single-stepRequires pre-formed 6-formylindole
Sequential Borylation/FormylationIr or RhStepwise40–60%Flexibility in functionalizationMulti-step, protecting groups needed
Light-Mediated BorylationCu(I) photocatalystBlue LED, MeCN/H₂O~70%Metal-free, mild conditionsLimited substrate scope

Applications in Cross-Coupling Reactions

6-Formyl-1H-indole-2-boronic acid pinacol ester participates in Suzuki-Miyaura couplings with aryl halides, enabling access to bis-indolic structures. For example, reaction with tert-butyl 5-bromopicolinate under Pd(dba)₂/P(o-tol)₃ catalysis yields formyl-functionalized biheteroaryls, valuable in kinase inhibitor synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-1H-indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).

Major Products

    Oxidation: 6-Hydroxy-1H-indole-2-boronic acid pinacol ester.

    Reduction: 6-Hydroxymethyl-1H-indole-2-boronic acid pinacol ester.

    Substitution: Various biaryl or vinyl-indole derivatives depending on the coupling partner.

Scientific Research Applications

6-Formyl-1H-indole-2-boronic acid pinacol ester is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Formyl-1H-indole-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the boronic ester group to the palladium center, enabling subsequent coupling with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of 6-formyl-1H-indole-2-boronic acid pinacol ester, highlighting substituent-driven differences in properties and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
6-Formyl-1H-indole-2-boronic acid pinacol ester 6-CHO, 2-B(pinacol) 257.11* Suzuki coupling; bioactive intermediate
6-Fluoro-1H-indole-2-boronic acid pinacol ester 6-F, 2-B(pinacol) 261.11 Lower electrophilicity; inactive in PBP1b inhibition
2-Methylindazole-6-boronic acid 6-B(OH)₂, 2-CH₃ 175.98 Reduced solubility; limited cross-coupling efficiency
2,6-Difluoro-4-formylphenylboronic acid pinacol ester 4-CHO, 2,6-F, B(pinacol) 288.17 Enhanced steric hindrance; materials science applications
Indole-7-boronic acid pinacol ester 7-B(pinacol) 243.12 Lower reactivity in coupling due to indole position

*Calculated based on formula C₁₄H₁₇BNO₃.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 6-formyl group increases electrophilicity, making the compound more reactive in Suzuki couplings compared to 6-fluoro analogs . In contrast, the 6-fluoro derivative shows negligible inhibition of penicillin-binding protein 1b (PBP1b), while formyl-containing boronic esters (e.g., 2-formylbenzeneboronic acid) exhibit potent PBP1b inhibition .
  • Solubility : Pinacol esters generally display superior solubility in organic solvents (e.g., chloroform, ketones) compared to free boronic acids. For instance, phenylboronic acid pinacol ester is 10–20× more soluble in chloroform than phenylboronic acid .
  • Steric Effects : Bulky substituents (e.g., 2,6-difluoro-4-formylphenyl) reduce coupling efficiency due to steric hindrance, whereas 6-formylindole derivatives balance reactivity and steric accessibility .
Reactivity in Cross-Coupling Reactions

6-Formyl-1H-indole-2-boronic acid pinacol ester participates efficiently in palladium-catalyzed reactions. However, the pinacol ester requires deprotection (e.g., oxidative cleavage with NaIO₄/NH₄OAc) for applications requiring free boronic acids .

Stability and Decomposition

Pinacol esters are susceptible to hydrolysis and oxidation. Studies on 4-nitrophenylboronic acid pinacol ester show rapid decomposition upon reaction with H₂O₂, characterized by a UV-vis spectral shift from 290 nm to 405 nm . This instability necessitates careful handling under aqueous or oxidative conditions.

Biological Activity

6-Formyl-1H-indole-2-boronic acid pinacol ester is a significant organoboron compound characterized by its unique structural features, including a formyl group and a boronic acid ester functional group attached to an indole ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

The synthesis of 6-formyl-1H-indole-2-boronic acid pinacol ester typically involves the borylation of an indole derivative, often utilizing palladium-catalyzed methods. For example, the reaction may involve bis(pinacolato)diboron as the boron source in the presence of a base like potassium acetate under inert conditions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allowing for further functionalization and derivatization.

The biological activity of 6-formyl-1H-indole-2-boronic acid pinacol ester is largely attributed to its ability to form boronate complexes that can participate in transmetalation reactions. This mechanism is crucial in the context of drug development, where the compound can serve as a building block for synthesizing biologically active molecules .

Pharmacological Applications

Research indicates that derivatives of indole compounds, including this boronic acid ester, exhibit a range of biological activities such as:

  • Antimicrobial Activity : Indole derivatives have been studied for their potential as broad-spectrum antibacterial agents. The presence of the boronic acid moiety may enhance their interaction with bacterial enzymes .
  • Anticancer Properties : Some studies suggest that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Antimicrobial Activity

A recent study explored the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester and its derivatives, revealing promising antibacterial properties. The research highlighted how modifications in the structure could lead to enhanced efficacy against specific bacterial strains .

Investigation into Anticancer Effects

Another investigation focused on indole derivatives' anticancer activities, demonstrating that certain modifications could significantly improve their potency against human cancer cell lines. The study emphasized the importance of the boronic acid functionality in mediating these effects through targeted interactions with cellular pathways .

Data Table: Comparative Biological Activities

CompoundActivity TypeMechanism of ActionReference
6-Formyl-1H-indole-2-boronic acid pinacol esterAntimicrobialInhibition of bacterial enzymes
Indole derivativesAnticancerApoptosis induction, cell cycle arrest
6-Cyanobenzo[b]furan-2-boronic acid pinacol esterAntimicrobialStructural modification enhancing efficacy

Q & A

Q. What are the key considerations for synthesizing 6-formyl-1H-indole-2-boronic acid pinacol ester?

The synthesis typically involves functionalizing the indole scaffold with a formyl group at the 6-position and a boronic acid pinacol ester at the 2-position. A common approach includes:

  • Formylation : Introducing the formyl group via Vilsmeier-Haack or directed ortho-metalation (DoM) strategies. For example, 3-formyl-1H-indole derivatives can be synthesized by refluxing with acetic acid and sodium acetate, as seen in analogous indole formylation reactions .
  • Boronic ester installation : Suzuki-Miyaura coupling or Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane. Reaction conditions (e.g., inert atmosphere, Cs₂CO₃ as base) from related boronic ester syntheses should be adapted .
  • Purification : Column chromatography under anhydrous conditions and GC analysis (>97% purity) are critical to avoid hydrolysis of the boronic ester .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the boronic ester and formyl moieties .
  • Solvent : Dissolve in dry THF or DMF for long-term storage, as moisture can hydrolyze the pinacol ester .
  • Handling : Use inert gas (N₂/Ar) during aliquoting to minimize oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for aryl boronic esters. For example, Pd(dppf)Cl₂ in 1,2-dimethoxyethane/water at 100°C achieved 75% yield in analogous reactions .
  • Base and solvent : Cs₂CO₃ in THF/water mixtures minimizes side reactions with the formyl group. Avoid strong bases (e.g., NaOH) that could degrade the ester .
  • Competing reactivity : The formyl group may require protection (e.g., acetal formation) if coupling partners contain nucleophilic amines or thiols .

Q. How can contradictory data in cross-coupling efficiency be resolved?

Contradictions in yield or selectivity often arise from:

  • Substrate electronic effects : Electron-deficient aryl halides may slow transmetalation. Use additives like LiCl (2.0 equiv) to enhance Pd catalyst turnover .
  • Steric hindrance : Bulky coupling partners reduce accessibility to the boronic ester. Screening solvents with higher polarity (e.g., DMF instead of THF) can improve reactivity .
  • Mechanistic insights : NMR studies (e.g., ¹¹B or ¹H) can track boronate intermediate formation, as demonstrated in chiral derivatization protocols for boronic acids .

Q. What strategies mitigate aldehyde group reactivity during derivatization?

  • In situ protection : Convert the formyl group to a stable imine or hydrazone before functionalizing the boronic ester. For example, Schiff base formation with 2-aminothiazole derivatives prevents unwanted nucleophilic attacks .
  • Low-temperature reactions : Conduct reactions below −20°C in aprotic solvents (e.g., DCM) to suppress aldol condensation or oxidation .

Q. How can computational methods aid in predicting reactivity?

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity. For example, calculate the energy barrier for transmetalation steps involving the boronic ester .
  • Molecular docking : Study interactions between the formyl group and biological targets (e.g., enzymes) to guide medicinal chemistry applications .

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